Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azide, amino, and carboxylate ester groups would significantly influence its structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azide group is known for its high reactivity and can participate in various reactions such as reduction to amines or reaction with alkynes to form triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all play a role in determining properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Chemical Biology and Proteomics
The tert-butyl group (t-Bu) can act as an NMR probe due to its unique properties. Because t-Bu contains three chemically identical methyl groups, it produces exceptionally narrow and intense NMR signals. Researchers use t-Bu-labeled compounds to study protein structures, dynamics, and interactions by NMR spectroscopy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)14-4-6(10)7(5-14)12-13-11/h6-7H,4-5,10H2,1-3H3/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCSYDVFLZCKDJ-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
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